3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2091608-91-0
VCID: VC5747104
InChI: InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15)
SMILES: C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O
Molecular Formula: C11H10F2O2
Molecular Weight: 212.196

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

CAS No.: 2091608-91-0

Cat. No.: VC5747104

Molecular Formula: C11H10F2O2

Molecular Weight: 212.196

* For research use only. Not for human or veterinary use.

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid - 2091608-91-0

Specification

CAS No. 2091608-91-0
Molecular Formula C11H10F2O2
Molecular Weight 212.196
IUPAC Name 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15)
Standard InChI Key XLPSAJZYTTYMGS-UHFFFAOYSA-N
SMILES C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O

Introduction

Structural Characteristics and Basic Properties

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 2007920-55-8, PubChem CID 127263562) is a cyclobutane-based carboxylic acid with two substituents at position 3: a fluorine atom and a 4-fluorophenyl group. Its molecular formula is C₁₁H₁₀F₂O₂, and it has a molecular weight of 212.19 g/mol .

Key Structural Features:

  • Cyclobutane ring: A strained four-membered ring with significant ring strain (~110 kJ/mol), influencing reactivity .

  • Carboxylic acid group: Positioned at carbon 1, enabling participation in hydrogen bonding and salt formation.

  • Fluorinated substituents: A fluorine atom and a 4-fluorophenyl group at carbon 3, contributing to lipophilicity and electronic effects .

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₂O₂
Molecular Weight212.19 g/mol
CAS Number2007920-55-8, 2091608-91-0
SMILESC1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O

Synthesis and Chemical Behavior

The synthesis of 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves multistep organic reactions. Key methodologies include:

Nucleophilic Fluorination

A critical step in synthesizing fluorinated cyclobutane derivatives. For example, 3-fluorocyclobutanecarboxylic acid intermediates are generated via nucleophilic fluorination of brominated or chlorinated precursors using reagents like KF or CsF under controlled conditions .

Functional Group Transformations

The carboxylic acid moiety allows further derivatization, such as:

  • Esterification: Conversion to methyl or ethyl esters for enhanced solubility.

  • Amidation: Reaction with amines to form amides.

  • Sulfonation/Thiolation: Introduction of sulfonyl chlorides or thiols .

Reaction TypeReagents/ConditionsOutcome
Nucleophilic FluorinationKF, DMF, 80°CFluorinated cyclobutane ring
HydrolysisH₂O, H₂SO₄, refluxCarboxylic acid formation
AmidationSOCl₂, then amineAmide derivatives

Stereochemistry and Isomerism

The compound exists as cis- and trans-isomers due to the spatial arrangement of substituents around the cyclobutane ring. Diastereomer separation techniques (e.g., chromatography or crystallization) are employed to isolate pure stereoisomers .

Cis- vs. Trans-Isomers

  • Cis-Isomer: Both fluorine and 4-fluorophenyl groups are on the same face of the cyclobutane ring.

  • Trans-Isomer: Substituents are on opposite faces.

IsomerRelative ConfigurationPhysicochemical Impact
CisSame face substituentsHigher ring strain, lower solubility
TransOpposite face substituentsReduced steric hindrance

Physicochemical Properties

The compound’s properties are influenced by fluorination and the cyclobutane ring:

pKa and Log P

Experimental data from fluorinated cyclobutane derivatives reveal:

  • pKa: ~2.5–3.0 (acidic due to electron-withdrawing fluorine).

  • Log P: ~2.8–3.2 (moderate lipophilicity) .

PropertyValueRationale
pKa~2.5–3.0Fluorine enhances acidity
Log P~2.8–3.2Fluorophenyl group increases lipophilicity

Comparison with Structurally Related Compounds

The table below contrasts 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid with analogous compounds:

CompoundCAS NumberSubstituents (C3)Molecular Weight
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid2007920-55-8F, 4-F-Ph212.19 g/mol
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid1552265-55-0F, Ph194.21 g/mol
3-(Hydroxymethyl)-3-fluorocyclobutane-1-carboxylic acid2305253-23-8F, CH₂OH148.14 g/mol

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